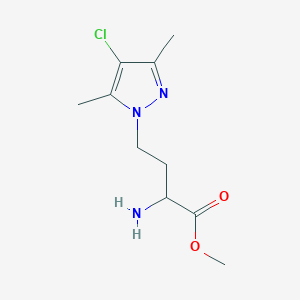
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, along with an amino and ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of hydrazine derivatives with β-ketoesters or diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)
Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride)
Hydrolysis: Acids (hydrochloric acid, sulfuric acid), bases (sodium hydroxide)
Major Products
Substitution: Amino or thiol-substituted pyrazole derivatives
Oxidation: Oxidized pyrazole derivatives
Reduction: Reduced pyrazole derivatives
Hydrolysis: Carboxylic acid derivatives
Applications De Recherche Scientifique
Methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of methyl 2-amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)butanoate.
4-Chloro-3,5-dimethyl-1H-pyrazole: A chlorinated derivative of 3,5-dimethyl-1H-pyrazole.
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: A non-chlorinated analog of the target compound.
Uniqueness
This compound is unique due to the presence of both chlorine and amino groups on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
methyl 2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-9(11)7(2)14(13-6)5-4-8(12)10(15)16-3/h8H,4-5,12H2,1-3H3 |
Clé InChI |
CBYWDUIPNHIGMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1CCC(C(=O)OC)N)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


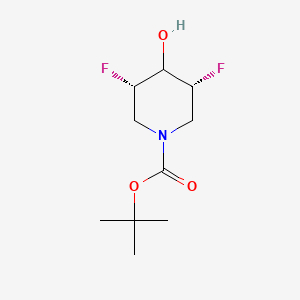
![4-Methyl-2-{1-phenyl-3-[(propan-2-yl)amino]propyl}phenol hydrochloride](/img/structure/B13495233.png)

![tert-butyl N-[(1-methyl-3-oxocyclopentyl)methyl]carbamate](/img/structure/B13495253.png)
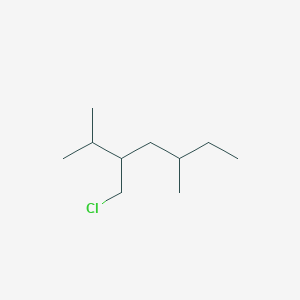
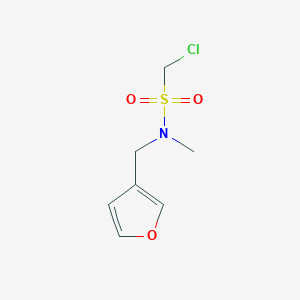
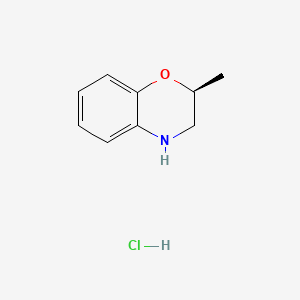
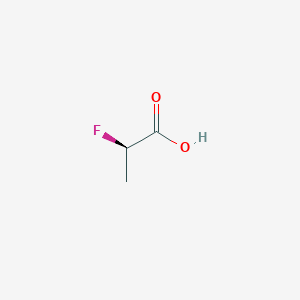
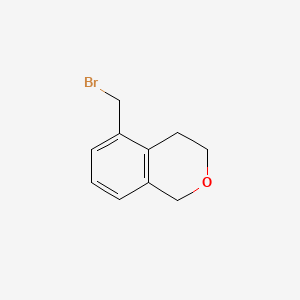

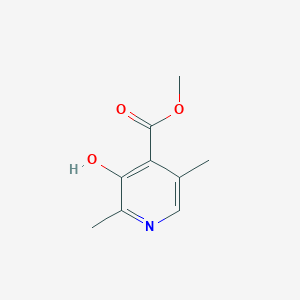
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)

![[(6-Aminohexyl)carbamoyl]formic acid hydrochloride](/img/structure/B13495312.png)
